3,5-Dichloro-2-(propan-2-yloxy)pyridine
Description
3,5-Dichloro-2-(propan-2-yloxy)pyridine is a halogenated pyridine derivative characterized by two chlorine atoms at the 3- and 5-positions and an isopropyl ether group at the 2-position.
Properties
IUPAC Name |
3,5-dichloro-2-propan-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVKZXVUPQCIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(propan-2-yloxy)pyridine typically involves the reaction of 3,5-dichloropyridine with isopropanol in the presence of a base. The reaction conditions often include the use of a catalyst to facilitate the formation of the isopropoxy group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(propan-2-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
Chemistry
In the field of chemistry, 3,5-Dichloro-2-(propan-2-yloxy)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows for the development of new compounds with desired properties.
Biology
This compound has been investigated for its potential biological activities, particularly its antimicrobial and antifungal properties. Research indicates that it can inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent.
Antimicrobial Activity
Recent studies have demonstrated the effectiveness of this compound against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
| Candida albicans | 128 µg/mL |
These results suggest significant antibacterial and antifungal activities, warranting further exploration for therapeutic applications .
Antiviral Activity
Additionally, the antiviral properties of pyridine derivatives have been explored. The presence of the pyridine nucleus in this compound may enhance its efficacy against viral pathogens such as SARS-CoV-2. Structural modifications could lead to improved selectivity and potency against viral targets .
Medicine
The compound is being explored for its potential therapeutic effects in drug development. Its unique structure may allow it to interact with specific molecular targets, influencing enzyme activity and receptor modulation.
Industry
In industrial applications, this compound is utilized in the production of agrochemicals and other industrial products. Its chemical properties make it suitable for use as a pesticide or herbicide component due to its effectiveness against pests.
Study on Antimicrobial Efficacy
A controlled laboratory study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated enhanced activity against both gram-positive and gram-negative bacteria due to structural features that improve binding affinity .
Investigation of Antiviral Properties
Research into antiviral properties revealed that modifications to the core structure significantly impact the ability to inhibit viral replication. This study highlighted the potential of this compound as a lead compound for developing new antiviral agents .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(propan-2-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key pyridine derivatives and their properties:
Key Observations :
- Substituent Effects : The 2-position substituent significantly impacts properties. For example, replacing methoxy (178.02 g/mol) with isopropyloxy increases molecular weight and likely alters lipophilicity, affecting bioavailability .
- Melting Points : Aromatic substituents (e.g., 4-fluorophenyl) increase melting points (119–121°C) compared to heterocyclic groups (e.g., thiophen-3-yl at 42–43°C) due to enhanced crystallinity .
Biological Activity
3,5-Dichloro-2-(propan-2-yloxy)pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H12Cl2N0
- CAS Number : [insert CAS number]
The compound features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a propan-2-yloxy group at the 2 position. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that the compound may exert its effects through:
- Enzyme Inhibition : The chlorine substituents can enhance binding affinity to specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The propan-2-yloxy group may facilitate interactions with receptor proteins, influencing signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. A study demonstrated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
| Candida albicans | 128 µg/mL |
This data suggests that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Antiviral Activity
Pyridine compounds have been explored for their antiviral properties, particularly in the context of emerging viral pathogens. The presence of the pyridine nucleus in this compound may enhance its antiviral efficacy against viruses such as SARS-CoV-2. Research indicates that modifications in the structure can lead to improved selectivity and potency against viral targets .
Case Studies
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study found that compounds with similar structural features exhibited enhanced activity against both gram-positive and gram-negative bacteria .
- Investigation of Antiviral Properties : A recent investigation into the antiviral properties of pyridine derivatives revealed that modifications to the core structure could significantly impact their ability to inhibit viral replication. The study highlighted the potential of this compound as a lead compound for developing new antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
